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1-aminopyrene spectroscopic characterization
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Compound Focus: 2-Aminopyrene

CAS No.: 1732-23-6

Cat. No.: S705137

Fundamental Properties & Basic Spectra

Molecular Formula: CisH11N
Molecular Weight: 217.27 g/mol [1]
CAS Registry Number: 1606-67-3 [1]
Melting Point: 117-118 °C [1]

The UV/Visible spectrum of 1-aminopyrene has been digitized by NIST, providing a reference for its

absorption characteristics [1].

Spectroscopic Data Summary

The table below summarizes key spectroscopic data for 1-aminopyrene:

Spectroscopic Key Data Points and . .

o Experimental Conditions / Notes
Method Characteristics
UV/Visible Specific absorbance wavelengths Spectrum sourced from NIST OSRD;
Spectroscopy [1] available via digitized spectrum. instrument: Hilger-Watts Uvispek H

700, 308.

Fluorescence Fluorescence quenched by Quenching occurs via photoinduced
Spectroscopy [2] [3] reduced graphene oxide (rGO). electron transfer from 1-aminopyrene
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Spectroscopic Key Data Points and . .
o Experimental Conditions / Notes
Method Characteristics
to rGO.
Theoretical Electron density resides on 1-Ap in  Supports mechanism of excited-state
Calculations (DFT) [2] HOMO; on graphene in LUMO. intermolecular electron transfer.

[3]

Advanced Applications & Derivative Characterization

1-aminopyrene is often functionalized to create tags and probes. Its derivatives are widely used in analytical

chemistry.

¢ Multi-cationic Aminopyrene Labeling Tags: New tags were synthesized from 8-aminopyrene-1,3,6-
trisulfonic acid to improve oligosaccharide analysis via CE-MS. These tags feature quaternary
ammonium moieties for permanent positive charge, achieving sub-micromolar detection limits for

maltooligosaccharides [4].

e APTS-derivatized Oligosaccharides: APTS (1-aminopyrene-3,6,8-trisulfonate) is a key derivative. A
established protocol exists for analyzing APTS-labeled oligosaccharides using CE with MALDI-TOF
MS detection [5].

[e]

(o]

[e]

o

Derivatization: Oligosaccharides are tagged with the APTS label.

Separation: Components are resolved by Capillary Electrophoresis (CE).

Fraction Collection: An automated high-resolution fraction collector isolates resolved peaks.
MS Analysis: Fractions are analyzed by MALDI-TOF MS in negative ion mode using a specific
matrix for sensitive detection of molecular ions [M-H]~ [5].

The following diagram illustrates this integrated workflow:
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Workflow for analyzing APTS-derivatized oligosaccharides combining CE and MALDI-TOF MS [5].

Detailed Experimental Protocols

MALDI-TOF MS Analysis of APTS-labeled Oligosaccharides

This protocol is adapted from the analysis performed on CE-separated components [5].

e Sample Preparation: Isolate APTS-derivatized oligosaccharide fractions collected from CE.
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e On-Probe Cleanup: Mix the sample with a cation-exchange resin on the MALDI probe to remove
interfering salts.
e Matrix Application: Use a 1:1 mixture of 6-hydroxypicolinic acid and 3-hydroxypicolinic acid as the
matrix.
¢ Instrument Settings:
o lonization Mode: Negative
o Detection: Each APTS-oligosaccharide adduct typically generates a single [M-H]~ peak.
e Performance: The method is highly sensitive, with a reported detection limit of 30 fmol for APTS-
labeled maltoheptaose [5].

Investigating Electron Transfer with Fluorescence Quenching

This protocol is based on the study of electron transfer from 1-aminopyrene to reduced graphene oxide

(rGO) [2] [3].

e Sample Preparation: Prepare solutions of 1-aminopyrene with varying concentrations of rGO
guencher.
e Steady-State Measurements:

o Fluorescence Spectra: Record the fluorescence intensity of 1-aminopyrene as a function of
rGO concentration.

o Absorption Spectra: Verify that the absorption signature of 1-aminopyrene remains
unchanged to rule out ground-state complex formation.

¢ Time-Resolved Measurements:

o Fluorescence Lifetime: Measure the fluorescence lifetime (1) of 1-aminopyrene at different
rGO concentrations. A decrease in lifetime with increasing quencher concentration confirms
dynamic quenching.

e Data Analysis:

o Stern-Volmer Plot: Plot lo/I (or To/T) against quencher concentration. An upward curvature can
be observed in complex systems.

o Free Energy Calculation: Estimate the Gibbs free energy change (AG) for electron transfer to
determine if the process is thermodynamically favorable.

e Theoretical Support: Perform DFT calculations to visualize the HOMO and LUMO distributions,
which will show electron density on 1-aminopyrene and graphene, respectively, supporting the
electron transfer mechanism [2] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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